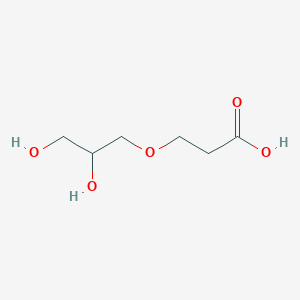

3-(2,3-Dihydroxypropoxy)propanoic acid

Description

Properties

IUPAC Name |

3-(2,3-dihydroxypropoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-3-5(8)4-11-2-1-6(9)10/h5,7-8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWMVNKIJXKWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CO)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40794931 | |

| Record name | 3-(2,3-Dihydroxypropoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40794931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64020-08-2 | |

| Record name | 3-(2,3-Dihydroxypropoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40794931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Propanoic Acid Derivatives

This method involves the nucleophilic substitution of a propanoic acid derivative with a protected glycidyl electrophile. For example, reacting sodium propanoate with glycidyl tosylate under basic conditions yields the ether intermediate, followed by acid-catalyzed deprotection:

$$

\text{CH}3\text{CH}2\text{COO}^- \text{Na}^+ + \text{Tosyl-O-CH}2\text{C(OH)CH}2\text{OTs} \xrightarrow{\text{NaOH}} \text{CH}3\text{CH}2\text{COO-CH}2\text{C(OH)CH}2\text{OH} + 2\text{TsONa}

$$

Advantages : High atom economy; compatibility with industrial-scale processes.

Limitations : Requires meticulous control of tosyl group removal to avoid over-acidification.

Epoxide Ring-Opening with Propanoic Acid

Glycidol (2,3-epoxy-1-propanol) serves as the epoxide precursor, undergoing ring-opening with propanoic acid in the presence of Lewis acid catalysts:

$$

\text{CH}3\text{CH}2\text{COOH} + \text{O} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{CH}3\text{CH}2\text{COO-CH}2\text{CH(OH)CH}2\text{OH}

$$

Optimization Parameters :

Glycerol Etherification via Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific ether formation between glycerol derivatives and propanoic acid alcohols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{HOCH}2\text{CH(OH)CH}2\text{OH} + \text{HOOCCH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{HOOCCH}2\text{CH}2\text{O-CH}2\text{CH(OH)CH}_2\text{OH}

$$

Yield Considerations : Typically 70–85% for similar diol etherifications.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkylation | Tosyl chloride, NaOH, H₂SO₄ (deprotection) | 65–75 | 90–95 | High |

| Epoxide Ring-Opening | BF₃·OEt₂, 70°C, 12h | 80–85 | 85–90 | Moderate |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C to RT | 70–85 | 95–98 | Low |

Key Observations :

- The epoxide route offers superior yields but requires stringent moisture control.

- Mitsunobu conditions provide high stereochemical fidelity at the cost of reagent expense.

Industrial-Scale Production Considerations

Catalytic Efficiency

Heterogeneous catalysts like Amberlyst-15 may replace BF₃·OEt₂ in epoxide ring-opening, enabling catalyst recycling and reducing waste. Pilot studies on analogous systems show 10% productivity gains.

Green Chemistry Metrics

- E-Factor : Alkylation methods generate higher waste (E ≈ 8.2) due to tosyl byproducts.

- Solvent Recovery : Ethyl acetate or 2-MeTHF can replace dichloromethane in extraction steps, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxypropoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,3-Dihydroxypropoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroxypropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,3-Dihydroxypropoxy)propanoic acid with key analogs based on substituent groups, functional properties, and biological activities.

Structural and Functional Comparisons

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Dihydroxypropoxy)propanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

- Stepwise synthesis : Use coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or carbodiimides (e.g., DCC) to facilitate esterification or etherification of the dihydroxypropoxy moiety. For example, highlights the use of 4-methylmorpholine and DMF as solvents for similar propanoic acid derivatives.

- Optimization : Monitor reaction progress via TLC or HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase with 0.1% formic acid, as in ). Adjust molar ratios of reagents and reaction time to minimize side products.

- Purification : Employ flash chromatography or preparative HPLC to isolate the target compound. reports retention times (~1.32 min) under specific LCMS conditions (m/z 831 [M+H]+) for structurally related compounds.

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with MeCN/water (0.1% formic acid) for retention time comparison .

- LC-MS/GC-MS : Confirm molecular weight via m/z peaks (e.g., used GC-MS with TMS derivatization for 3-(2-hydroxyphenyl)propanoic acid).

- NMR : Assign peaks for the dihydroxypropoxy group (δ ~3.4–4.0 ppm for oxymethylene protons) and carboxylic acid (δ ~12 ppm).

- Purity Criteria : Achieve ≥95% purity via integration of HPLC chromatograms or NMR spectra.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

-

Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, MeOH). reports high aqueous solubility for dihydroxyphenylpropanoic acid derivatives due to polar functional groups.

-

Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example, notes that similar compounds exhibit high GI absorption but no blood-brain barrier penetration.

-

Table 1 : Physicochemical Properties from Analogous Compounds

Property Value (Analogous Compound) Reference Aqueous Solubility >10 mg/mL (pH 7) LogP (Lipophilicity) ~0.5–1.2 Thermal Stability Stable ≤100°C

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or stability data across studies?

Methodological Answer:

- Controlled Replication : Standardize experimental conditions (e.g., buffer ionic strength, temperature) using protocols from or 16.

- Advanced Analytics : Apply isothermal titration calorimetry (ITC) for precise solubility measurements or use QSAR models to predict behavior based on structural analogs.

- Case Study : identifies environmental variability in perfluoroether carboxylic acids, suggesting analogous compounds may degrade under UV light or microbial action.

Q. What analytical strategies are effective for studying the environmental persistence of this compound?

Methodological Answer:

-

Environmental Monitoring : Use SPE-LC-MS/MS for trace detection in water samples (e.g., detected perfluoroether acids at ng/L levels).

-

Degradation Studies : Expose the compound to UV irradiation or soil microbiota, then quantify degradation products via HRMS. ’s GC-MS workflows for phenylpropanoic acids can guide metabolite identification.

-

Table 2 : Environmental Analysis Parameters

Parameter Method (Example) Reference Detection Limit 0.1 ng/L (SPE-LC-MS/MS) Degradation Half-Life TBD (pH-dependent) —

Q. How can researchers investigate the interaction of this compound with biological macromolecules (e.g., enzymes, receptors)?

Methodological Answer:

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.

- Molecular Docking : Use software like AutoDock to predict binding modes, leveraging hydroxyl and carboxylic acid groups as interaction sites.

- In Vitro Studies : Test enzyme inhibition (e.g., CYP450 isoforms) using fluorometric assays, as in , which reports no inhibition for similar compounds.

Key Considerations for Data Interpretation

- Contradictory Data : Cross-validate results using orthogonal methods. For instance, if solubility conflicts arise, compare HPLC, NMR, and gravimetric analyses.

- Biological Relevance : Prioritize assays mimicking physiological conditions (e.g., serum protein binding studies for pharmacokinetic predictions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.